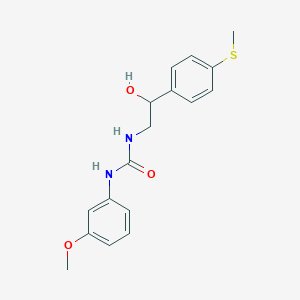
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea, also known as MT-DADMe-ImmA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. In
Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
The synthesis of ureas, including compounds similar to 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea, has been advanced through various chemical methodologies. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas, showing good yields without racemization under milder conditions. This approach is environmentally friendly and cost-effective, showcasing a one-pot conversion from carboxylic acid to urea, compatible with various protecting groups (Thalluri, Manne, Dev, & Mandal, 2014).
Directed Lithiation and Substitution Reactions
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives has been studied, with reactions yielding high-yield substituted products. This process involves the selective lithiation of the nitrogen and ortho positions to the directing group, further emphasizing the potential for functionalizing the urea compounds in a controlled manner (Smith, El‐Hiti, & Alshammari, 2013).
Hydrogel Formation and Property Tuning
Hydrogels formed by urea derivatives highlight the material science applications of such compounds. The formation of hydrogels and their rheological and morphological properties can be tuned by the anion identity, representing a method for adjusting the physical properties of gels for various applications, including drug delivery systems (Lloyd & Steed, 2011).
Enzyme Inhibition and Biological Activities
Urea derivatives have been synthesized and tested for their inhibition profiles against physiologically relevant enzymes, such as acetylcholinesterase and carbonic anhydrase. These studies indicate the potential therapeutic applications of urea compounds in treating conditions related to enzyme dysregulation (Sujayev et al., 2016).
Molecular Structure and Interactions
The crystal structure analysis of urea derivatives, such as metobromuron, provides insight into the molecular interactions and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (Kang, Kim, Kwon, & Kim, 2015).
properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-14-5-3-4-13(10-14)19-17(21)18-11-16(20)12-6-8-15(23-2)9-7-12/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECOPTWBAPMEQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

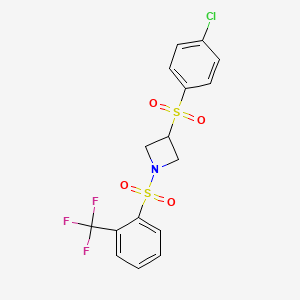
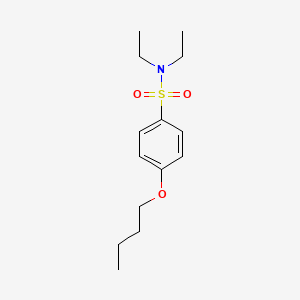
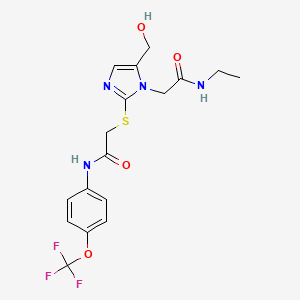

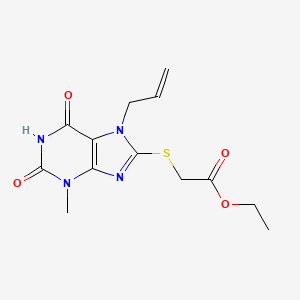
![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)
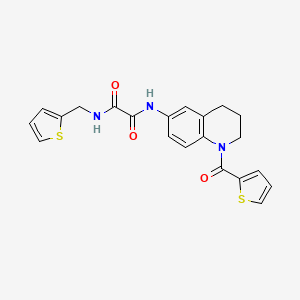
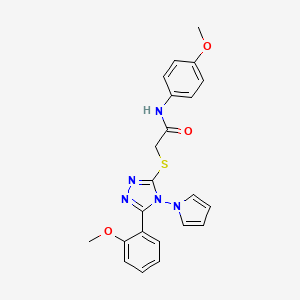
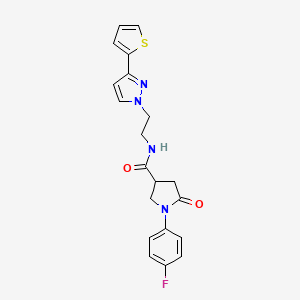

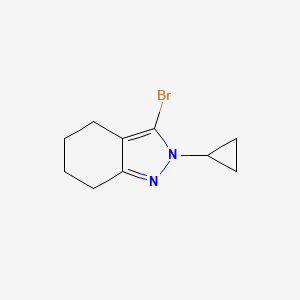
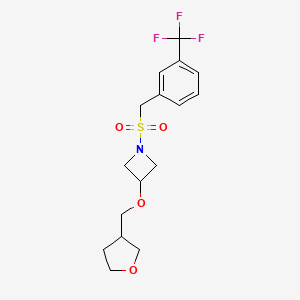
![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)